molecular formula C17H17F3N4O3 B15283310 N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

Katalognummer: B15283310
Molekulargewicht: 382.34 g/mol
InChI-Schlüssel: UUXZKKAJOPDXBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with potential applications in various fields of science. This compound features an imidazole ring, a pyrrolidine ring, and a trifluoromethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrolidine intermediates, followed by their coupling under specific conditions. The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide linkage under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted derivatives of the trifluoromethoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(methoxy)phenyl]-3-pyrrolidinecarboxamide: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and interactions.

Eigenschaften

Molekularformel

C17H17F3N4O3

Molekulargewicht

382.34 g/mol

IUPAC-Name

N-[2-(1H-imidazol-5-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)27-14-3-1-13(2-4-14)24-9-11(7-15(24)25)16(26)22-6-5-12-8-21-10-23-12/h1-4,8,10-11H,5-7,9H2,(H,21,23)(H,22,26)

InChI-Schlüssel

UUXZKKAJOPDXBB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCC3=CN=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.